molecular formula C19H20IN3O4 B11694057 4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide

4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide

Cat. No.: B11694057
M. Wt: 481.3 g/mol
InChI Key: WXLQVOPPEIVKOB-CIAFOILYSA-N
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Description

3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)PROPANAMIDE is a complex organic compound characterized by its unique structure, which includes a hydrazinecarbonyl group and an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)PROPANAMIDE typically involves the condensation of 3,4-dimethoxybenzaldehyde with hydrazinecarboxamide, followed by the reaction with 4-iodoaniline. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle potentially hazardous reagents.

Chemical Reactions Analysis

Types of Reactions

3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)PROPANAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{N’-[(E)-(3,4-DIMETHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-N-(4-IODOPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H20IN3O4

Molecular Weight

481.3 g/mol

IUPAC Name

N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-N-(4-iodophenyl)butanediamide

InChI

InChI=1S/C19H20IN3O4/c1-26-16-8-3-13(11-17(16)27-2)12-21-23-19(25)10-9-18(24)22-15-6-4-14(20)5-7-15/h3-8,11-12H,9-10H2,1-2H3,(H,22,24)(H,23,25)/b21-12+

InChI Key

WXLQVOPPEIVKOB-CIAFOILYSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)CCC(=O)NC2=CC=C(C=C2)I)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)CCC(=O)NC2=CC=C(C=C2)I)OC

Origin of Product

United States

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